(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide

Description

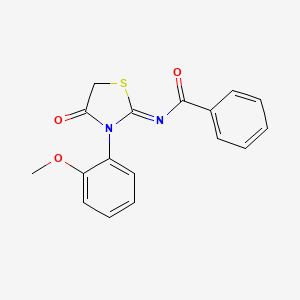

The compound (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide belongs to the class of thiazolidinone derivatives, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. These compounds are of significant interest due to their diverse pharmacological activities, including anti-HIV, antibacterial, and anticancer properties . Structurally, the title compound features a 4-oxothiazolidin-2-ylidene core substituted with a 2-methoxyphenyl group at position 3 and a benzamide moiety at the imine position. The Z-configuration is critical for its bioactivity, as geometric isomerism often influences molecular interactions with biological targets.

Crystallographic studies reveal that the thiazolidinone ring and benzamide group are nearly coplanar, with dihedral angles of 26.75° between the thiazolidinone and 2-methoxyphenyl ring, facilitating intermolecular interactions such as C–H⋯O hydrogen bonds that stabilize the crystal lattice . The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 9.7826 Å, b = 15.010 Å, c = 13.917 Å, and β = 105.092°, demonstrating a tightly packed three-dimensional network .

Properties

IUPAC Name |

N-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-14-10-6-5-9-13(14)19-15(20)11-23-17(19)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUQPACSDNTSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CSC2=NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicinal chemistry, (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide is being studied for its potential therapeutic effects. It has been explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals and pharmaceuticals are also being investigated.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 4-Oxothiazolidin-2-ylidene Derivatives

Compounds such as (Z)-N-(5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-chlorobenzamide () share the 4-oxothiazolidin-2-ylidene core but differ in substituents. The title compound’s 2-methoxyphenyl and benzamide groups contrast with the 3-methoxy-4-propoxybenzylidene and 2-chlorobenzamide moieties in ’s analog.

(b) 4-Phenylthiazolidin-2-ylidene Derivatives

The structurally related (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (–5, 7–9) replaces the 4-oxo group with a 4-phenyl moiety.

Crystallographic and Geometric Analysis

The title compound’s 4-oxo group enhances hydrogen-bonding capacity compared to the 4-phenyl analog, contributing to its higher crystallinity (R factor = 0.038 vs. 0.103 in phenyl analogs) .

Pharmacological Activity

The 4-oxo group in the title compound is associated with anti-HIV activity, likely due to enhanced hydrogen bonding with viral protease active sites . In contrast, 4-phenyl analogs exhibit anticancer activity, suggesting that hydrophobic substituents favor interactions with cellular membranes or kinases .

Biological Activity

(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide is a synthetic compound belonging to the thiazolidine family, notable for its complex structure and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Structural Overview

The compound features a thiazolidine ring fused with a benzamide moiety and a methoxyphenyl substituent. The stereochemistry is indicated by the (Z) configuration, which suggests specific spatial arrangements that may influence its biological interactions.

Synthesis

The synthesis of (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide typically involves:

- Condensation Reaction : The reaction of 2-methoxybenzaldehyde with thiosemicarbazide forms a thiazolidine intermediate.

- Acylation : This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.

- Optimization : Conditions such as solvent choice (e.g., ethanol or methanol) and catalysts (e.g., sodium acetate) are optimized for yield and purity.

Table 1: Synthesis Pathway Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Condensation | 2-Methoxybenzaldehyde + Thiosemicarbazide | Basic conditions, solvent | Thiazolidine intermediate |

| 2. Acylation | Thiazolidine intermediate + Benzoyl chloride | Basic conditions | (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide |

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide may also possess similar properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

The compound has shown promise in cytotoxicity assays against several cancer cell lines. It is hypothesized that the mechanism of action involves the inhibition of specific enzymes or receptors critical for cancer cell proliferation. For instance, studies on related thiazolidine compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide may have comparable effects .

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their function.

- Modulation of Signaling Pathways : Interfering with pathways that regulate cell growth and apoptosis.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide on MDA-MB-436 breast cancer cells using an MTT assay. The results indicated an IC50 value comparable to known anticancer agents, suggesting significant potential for therapeutic application.

Table 2: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide | MDA-MB-436 | 10.70 |

| Olaparib | MDA-MB-436 | 9.62 |

| Control | - | >20 |

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide?

The synthesis typically involves multi-step reactions, starting with commercially available benzamide and thiazolidinone precursors. Key steps include:

- Condensation : Reacting 2-methoxyphenyl-substituted hydrazine with a benzoyl chloride derivative to form the hydrazone intermediate .

- Cyclization : Using a dehydrating agent (e.g., POCl₃) to form the thiazolidinone ring under controlled pH (5–7) and temperature (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the (Z)-isomer . Critical parameters include solvent polarity (e.g., dichloromethane for cyclization) and catalyst selection (e.g., triethylamine for neutralization) .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the (Z)-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.5 ppm with J = 10–12 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 367.1054) .

- HPLC : Purity assessment using a C18 column (≥95% purity, retention time 8.2 min under isocratic elution with acetonitrile/water) .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up the synthesis?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar solvents .

- Temperature Gradients : Lower temperatures (40–50°C) reduce side products during hydrazone formation, while higher temperatures (70–80°C) enhance cyclization .

- Catalyst Loading : Incremental addition of POCl₃ (1.2–1.5 equivalents) minimizes decomposition . A representative optimization table:

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Solvent (Cyclization) | DMF | 75% → 89% |

| pH (Condensation) | 6.0–6.5 | 60% → 82% |

| Catalyst (POCl₃) | 1.3 equivalents | 70% → 85% |

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Conflicting NMR or MS signals can arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at δ 6.8–7.6 ppm) .

- Spiking Experiments : Adding a pure reference standard to confirm retention times in HPLC .

Q. What experimental designs are recommended for evaluating biological activity?

Focus on target-specific assays and mechanistic studies:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Molecular Docking : Simulate binding to the ATP-binding pocket of target proteins (e.g., Autodock Vina software) .

- Comparative SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to assess activity trends. Example SAR table:

| Substituent (R) | IC₅₀ (EGFR Inhibition) | LogP |

|---|---|---|

| 2-Methoxy | 0.45 µM | 2.8 |

| 2-Ethoxy | 0.78 µM | 3.1 |

| 2-Hydroxyl | >10 µM | 1.9 |

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Prioritize functional group modifications and collaborative data analysis:

- Core Modifications : Introduce sulfonamide or morpholine groups to enhance solubility .

- Pharmacophore Mapping : Identify critical motifs (e.g., the thiazolidinone ring) via 3D-QSAR models .

- Collaborative Validation : Cross-validate results with institutions using standardized protocols (e.g., NIH’s MLSMR program) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.